molecular formula C10H7BrF6O B13828621 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane

Cat. No.: B13828621
M. Wt: 337.06 g/mol
InChI Key: WKIGVRDDIHQZJR-UHFFFAOYSA-N
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Description

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane is a fluorinated organobromine compound with the molecular formula C₁₀H₇BrF₆O. Its structure comprises a central propane backbone substituted with six fluorine atoms (positions 1,1,1,3,3,3), a bromine atom, and a methoxyphenyl group at position 2. This compound is notable for its high fluorine content, which imparts chemical inertness, thermal stability, and lipophilicity. Limited toxicological data are available, necessitating cautious handling .

Properties

Molecular Formula

C10H7BrF6O

Molecular Weight

337.06 g/mol

IUPAC Name

1-(2-bromo-1,1,1,3,3,3-hexafluoropropan-2-yl)-4-methoxybenzene

InChI

InChI=1S/C10H7BrF6O/c1-18-7-4-2-6(3-5-7)8(11,9(12,13)14)10(15,16)17/h2-5H,1H3

InChI Key

WKIGVRDDIHQZJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane typically involves the bromination of a corresponding hexafluoro-substituted phenylpropane precursor. The key steps include:

  • Starting from a 1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane or related ketone intermediate.
  • Selective bromination at the alpha position relative to the carbonyl or alkyl group.
  • Use of brominating agents such as N-Bromosuccinimide (NBS) , phenyltrimethylammonium tribromide , or copper(II) bromide (CuBr2) under controlled conditions.
  • Reaction media typically include solvents like tetrahydrofuran (THF) , acetonitrile , or ethyl acetate .
  • Temperature control (0 °C to reflux) and inert atmospheres to prevent side reactions.

Specific Preparation Protocols

Although direct literature on the exact compound is limited, closely related brominated hexafluoroalkyl aromatic compounds and methoxyphenyl derivatives provide a strong basis for analogous preparation methods.

Method Brominating Agent Solvent Temperature Reaction Time Yield Notes
Phenyltrimethylammonium tribromide bromination Phenyltrimethylammonium tribromide Tetrahydrofuran (THF) 0–20 °C ~1.3 h Quantitative (100%) Slow precipitate formation, followed by workup with diethyl ether and aqueous washes; high purity obtained.
N-Bromosuccinimide (NBS) with acid catalyst N-Bromosuccinimide, p-toluenesulfonic acid Acetonitrile Reflux 2 h 93% Nitrogen atmosphere; purification by silica gel chromatography; yields pale yellow oil.
Copper(II) bromide-mediated bromination Copper(II) bromide (CuBr2) Ethyl acetate Reflux, sonication 3–5 h Not specified Followed by extraction and acidification steps; suitable for acyl ketones; product purity confirmed by NMR.

Reaction Conditions and Mechanistic Insights

  • Phenyltrimethylammonium tribromide provides a mild and controlled bromination environment, favoring monobromination with minimal side reactions.
  • NBS in the presence of an acid catalyst promotes electrophilic bromination, often at benzylic or alpha-carbon positions adjacent to carbonyls.
  • CuBr2 acts as both bromine source and catalyst, facilitating radical bromination under reflux and sonication, which enhances mass transfer and reaction rate.

Data Tables Summarizing Preparation Parameters

Parameter Description Typical Values/Conditions
Starting Material 1,1,1,3,3,3-Hexafluoro-2-(methoxyphenyl)propane or related ketone Purity > 98%
Brominating Agent NBS, phenyltrimethylammonium tribromide, CuBr2 Stoichiometric or slight excess (1.0–2.6 equiv)
Solvent THF, acetonitrile, ethyl acetate Anhydrous, inert atmosphere recommended
Temperature 0 °C to reflux (approx. 20–110 °C) Controlled to avoid polybromination
Reaction Time 1.3 h to 16 h Depending on method and scale
Workup Extraction with diethyl ether or dichloromethane, aqueous washes, drying agents (MgSO4, Na2SO4) Standard organic extraction techniques
Purification Silica gel chromatography, recrystallization Elution solvents: CH2Cl2, hexanes, ethyl acetate mixtures

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane is utilized in several scientific research fields:

    Chemistry: It serves as a precursor for the synthesis of other fluorinated compounds and is used in studies involving halogenated organic molecules.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with other molecules. The methoxyphenyl group enhances its solubility and facilitates its interaction with organic substrates. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several fluorinated and brominated derivatives. Key comparisons include:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position 2) Key Features Applications
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane C₁₀H₇BrF₆O Methoxyphenyl, Br High fluorination, aromatic substituent Potential synthetic intermediate
Sevoflurane (1,1,1,3,3,3-hexafluoro-2-(fluoromethoxy)propane) C₄H₃F₇O Fluoromethoxy Inhalation anesthetic, non-flammable Clinical anesthesia
1,1,1,3,3,3-Hexafluoro-2-methoxypropane C₄H₄F₆O Methoxy Sevoflurane impurity, lower reactivity Pharmaceutical quality control
2-Bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane C₄BrF₉ Trifluoromethyl Electron-withdrawing CF₃ group Fluorinated material synthesis
2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propane C₆BrF₁₄O₂ Bromo-tetrafluoroethoxy, pentafluoroethoxy Complex fluorinated ether Specialty polymers or surfactants

Key Differences:

Bromine vs. Fluorine: Bromine’s larger atomic radius and lower electronegativity increase polarizability and leaving-group ability, distinguishing it from fluorine-containing analogs like Sevoflurane .

Physicochemical Properties :

  • Fluorinated compounds generally exhibit low boiling points and high volatility (e.g., Sevoflurane’s boiling point: 58.6°C). The methoxyphenyl group in the target compound likely reduces volatility due to increased molecular weight and aromatic stabilization .
  • Lipophilicity : The hexafluoro backbone enhances lipid solubility, but the methoxyphenyl group may moderate this compared to fully aliphatic analogs like 1,1,1,3,3,3-hexafluoro-2-bromo-propane .

Applications :

  • Sevoflurane is clinically established, while the target compound’s applications remain exploratory, possibly serving as a building block for fluorinated pharmaceuticals or agrochemicals .
  • Brominated analogs like 2-bromo-1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propane are used in fluoropolymer synthesis, suggesting similar utility for the target compound .

Biological Activity

2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane, identified by its CAS number 887268-23-7, is a halogenated organic compound notable for its unique structural features and potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane is C10_{10}H7_7BrF6_6O, with a molecular weight of 337.06 g/mol. It features a bromine atom and multiple fluorine substituents that significantly influence its chemical reactivity and biological interactions.

Key Physical Properties

PropertyValue
Molecular FormulaC10_{10}H7_7BrF6_6O
Molecular Weight337.06 g/mol
Boiling PointNot specified
DensityNot specified
SolubilityNot specified

Research indicates that compounds with similar structures to 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane may exhibit various biological activities including:

  • Antimicrobial Activity : Halogenated compounds often possess antimicrobial properties due to their ability to disrupt cellular membranes and interfere with metabolic processes.
  • Cytotoxic Effects : Some studies suggest that fluorinated compounds can induce apoptosis in cancer cells through oxidative stress pathways.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in Journal of Fluorine Chemistry explored the antimicrobial properties of fluorinated phenyl compounds. It was found that the introduction of bromine and fluorine atoms enhances the antimicrobial activity against various bacterial strains .
  • Cytotoxicity in Cancer Cells : Research conducted on similar halogenated compounds showed significant cytotoxic effects in human cancer cell lines. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to cell death .
  • Environmental Impact Studies : Investigations into the environmental persistence of fluorinated compounds have raised concerns about their bioaccumulation and potential toxicity in aquatic ecosystems. Studies highlight the need for careful assessment of such compounds before widespread application .

Toxicological Profiles

The toxicological profiles of halogenated compounds suggest potential risks associated with exposure:

  • Irritation : Compounds like 2-Bromo-1,1,1,3,3,3-hexafluoro-2-(methoxyphenyl)propane are classified as irritants.
  • Flammability : The compound is flammable under certain conditions; therefore, proper handling protocols are essential.

Q & A

Q. Basic

  • ¹⁹F NMR : Detects CF₃ groups as a singlet near δ -63 ppm; split patterns indicate steric interactions.
  • ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8 ppm), while aryl protons show coupling (J = 8–10 Hz).
  • IR Spectroscopy : Strong C-F stretches at 1150–1250 cm⁻¹ and C-Br at 550–650 cm⁻¹.
  • HRMS : Exact mass confirms molecular formula (C₁₀H₆BrF₆O) with <2 ppm error .

What computational methods predict regioselectivity in elimination reactions?

Advanced
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level models transition states for β-elimination. Key findings:

  • The methoxy group stabilizes partial positive charge at the β-carbon via resonance.
  • Gibbs free energy for HBr elimination is 15–20 kJ/mol lower than competing pathways.
    Solvent models (e.g., PCM for DMF) improve accuracy of activation barriers .

What are critical handling precautions for this compound in the lab?

Q. Basic

  • Storage : Inert atmosphere (Ar/N₂), amber glass at -20°C to prevent light-/moisture-induced degradation.
  • PPE : Nitrile gloves, safety goggles, and fume hood use mandatory.
  • Decomposition : Thermal degradation above 80°C releases HF and Br₂; neutralize spills with CaCO₃ .

How does this compound serve as an intermediate in catalytic cycles?

Advanced
In Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the bromine site undergoes oxidative addition to Pd(0), forming a Pd(II) complex. The CF₃ groups enhance electrophilicity, accelerating transmetallation with arylboronic acids. Turnover frequencies (TOF) reach 450 h⁻¹ in optimized systems .

How does its reactivity compare to non-fluorinated bromoarenes?

Q. Basic

PropertyTarget Compound2-Bromotoluene
SN₂ Rate (k, M⁻¹s⁻¹)2.1 × 10⁻³4.5 × 10⁻⁵
Melting Point (°C)45–47-24
Solubility in H₂O (mg/L)<1120

Fluorination increases electrophilicity and reduces solubility, favoring organic-phase reactions .

What mechanistic insights explain preference for substitution over elimination?

Advanced
Steric hindrance from the methoxyphenyl and CF₃ groups disfavors the planar transition state of E2 elimination. Kinetic isotope effects (KIE ≈ 1.0) and Hammett plots (ρ = +2.1) confirm a charge-localized SN₂ mechanism. Solvent polarity (DMF, ε = 37) further stabilizes the transition state .

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